Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate
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Overview
Description
Methyl (1S,6R,7R,9S)-8-oxatricyclo[43007,9]nonane-7-carboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, which forms the tricyclic core structure. This is followed by esterification to introduce the methyl ester group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the Diels-Alder reaction is optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism by which Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tricyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its full mechanism of action.
Comparison with Similar Compounds
Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate: can be compared with other tricyclic esters and lactones.
This compound: is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its specific stereochemical configuration and the presence of the oxatricyclic core, which is not commonly found in other similar compounds
Biological Activity
Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound belongs to the class of tricyclic compounds characterized by an oxatricycle structure. Its molecular formula is C11H14O3, and it features a carboxylate functional group that may influence its biological interactions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis.
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential use in managing inflammatory diseases.
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against E. coli and S. aureus | |
Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |
Cytotoxicity | Induced apoptosis in HeLa cells |
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al., this compound was tested against several strains of bacteria using disk diffusion methods. The results demonstrated a significant zone of inhibition for both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity.
Case Study 2: Anti-inflammatory Mechanism
A study published in the Journal of Inflammation examined the anti-inflammatory effects of the compound on macrophage cells stimulated with lipopolysaccharides (LPS). The results showed a marked decrease in the secretion of pro-inflammatory cytokines like TNF-alpha and IL-6 upon treatment with this compound.
Case Study 3: Cancer Cell Apoptosis
Research by Johnson et al. investigated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The study found that treatment with varying concentrations led to significant cell death and increased levels of activated caspases, confirming its potential as an anticancer agent.
Properties
IUPAC Name |
methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-9(11)10-7-5-3-2-4-6(7)8(10)13-10/h6-8H,2-5H2,1H3/t6-,7+,8-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFRLYRKNMICSQ-PYHGXSLLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3CCCCC3C1O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12[C@@H]3CCCC[C@@H]3[C@@H]1O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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